molecular formula C13H12N4O B11030879 5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine

5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine

Cat. No.: B11030879
M. Wt: 240.26 g/mol
InChI Key: QGZPCMHUAKFVAL-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyrazine ring and a 4-isopropylphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine typically involves the reaction of 3,4-diaminofurazan with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 3,4-diaminofurazan with 4-isopropylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired oxadiazole-pyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is unique due to the presence of the 4-isopropylphenyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C13H12N4O/c1-8(2)9-3-5-10(6-4-9)11-7-14-12-13(15-11)17-18-16-12/h3-8H,1-2H3

InChI Key

QGZPCMHUAKFVAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=NON=C3N=C2

Origin of Product

United States

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